(E)-6-Methyl-3-undecene
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Overview
Description
(E)-6-Methyl-3-undecene is an organic compound classified as an alkene due to the presence of a carbon-carbon double bond. It is a hydrocarbon with the molecular formula C12H24, featuring a methyl group attached to the sixth carbon of the undecene chain. The (E)-configuration indicates that the highest priority substituents on each carbon of the double bond are on opposite sides.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-6-Methyl-3-undecene can be achieved through various methods, including:
Wittig Reaction: This method involves the reaction of a phosphonium ylide with an aldehyde or ketone to form the desired alkene.
Hydroboration-Oxidation: This two-step process involves the addition of borane to an alkyne, followed by oxidation to yield the alkene.
Grignard Reaction: The reaction of a Grignard reagent with an appropriate alkyl halide can also produce this compound.
Industrial Production Methods
In an industrial setting, this compound can be produced through catalytic processes involving the use of metal catalysts such as palladium or nickel. These catalysts facilitate the hydrogenation of alkynes or the isomerization of other alkenes to yield the desired product.
Chemical Reactions Analysis
Types of Reactions
(E)-6-Methyl-3-undecene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form alcohols, aldehydes, or carboxylic acids.
Reduction: Reduction reactions can convert the double bond into a single bond, yielding alkanes.
Substitution: Halogenation reactions can introduce halogen atoms into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Hydrogen gas (H2) in the presence of a metal catalyst such as palladium on carbon (Pd/C) is commonly used.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2).
Major Products Formed
Oxidation: Alcohols, aldehydes, and carboxylic acids.
Reduction: Alkanes.
Substitution: Halogenated alkenes.
Scientific Research Applications
(E)-6-Methyl-3-undecene has various applications in scientific research, including:
Chemistry: It is used as a model compound in studies of alkene reactivity and mechanisms.
Biology: The compound can be used in studies of lipid metabolism and membrane structure.
Medicine: Research into its potential as a precursor for pharmaceuticals and bioactive molecules.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism by which (E)-6-Methyl-3-undecene exerts its effects depends on the specific reaction or application. In oxidation reactions, the double bond is attacked by oxidizing agents, leading to the formation of various products. In biological systems, the compound may interact with enzymes and other proteins, influencing metabolic pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
(Z)-6-Methyl-3-undecene: The cis-isomer of (E)-6-Methyl-3-undecene.
6-Methyl-2-undecene: An isomer with the double bond at a different position.
6-Methyl-4-undecene: Another positional isomer.
Uniqueness
This compound is unique due to its specific (E)-configuration, which influences its reactivity and interactions with other molecules. This configuration can lead to different physical and chemical properties compared to its isomers.
Properties
CAS No. |
74630-52-7 |
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Molecular Formula |
C12H24 |
Molecular Weight |
168.32 g/mol |
IUPAC Name |
(E)-6-methylundec-3-ene |
InChI |
InChI=1S/C12H24/c1-4-6-8-10-12(3)11-9-7-5-2/h6,8,12H,4-5,7,9-11H2,1-3H3/b8-6+ |
InChI Key |
FNOWVXUGKSLBON-SOFGYWHQSA-N |
Isomeric SMILES |
CCCCCC(C)C/C=C/CC |
Canonical SMILES |
CCCCCC(C)CC=CCC |
Origin of Product |
United States |
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